
3-Bromo-5-(ethoxycarbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(ethoxycarbonyl)benzoic acid: is an organic compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and an ethoxycarbonyl group at the 5-position. This compound is commonly used in organic synthesis and various chemical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(ethoxycarbonyl)benzoic acid typically involves the bromination of 5-(ethoxycarbonyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-(ethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ethoxycarbonyl group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Substituted benzoic acid derivatives.
Reduction Reactions: Alcohols or aldehydes.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-5-(ethoxycarbonyl)benzoic acid is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals. The compound is also used in the synthesis of complex organic molecules and as a precursor in the development of new materials .
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also utilized in the development of biochemical assays and as a reference standard in analytical chemistry .
Medicine: It is used as a starting material for the development of anti-inflammatory, anticancer, and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and coatings. It is also employed in the manufacture of dyes, pigments, and other colorants .
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(ethoxycarbonyl)benzoic acid depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate that undergoes various chemical transformations. In biological systems, it may interact with specific enzymes or proteins, modulating their activity and function. The molecular targets and pathways involved vary depending on the context of its use .
Comparación Con Compuestos Similares
3-Bromobenzoic acid: Similar structure but lacks the ethoxycarbonyl group.
5-Bromo-2-(ethoxycarbonyl)benzoic acid: Similar structure but with different substitution pattern.
3-Bromo-4-(ethoxycarbonyl)benzoic acid: Similar structure but with different substitution pattern.
Uniqueness: 3-Bromo-5-(ethoxycarbonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the bromine atom and the ethoxycarbonyl group allows for diverse reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
3-bromo-5-ethoxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-2-15-10(14)7-3-6(9(12)13)4-8(11)5-7/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJVUJLICXDBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
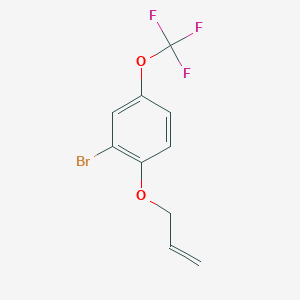


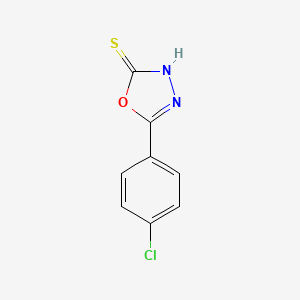
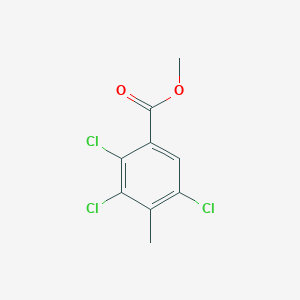

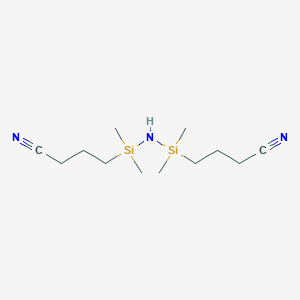
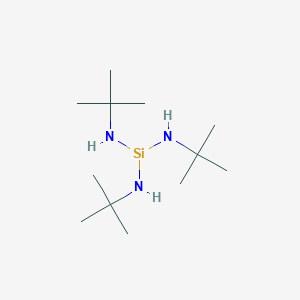
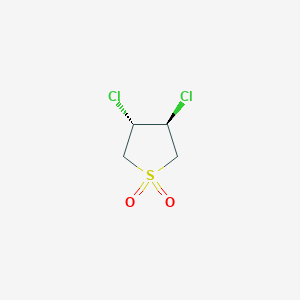
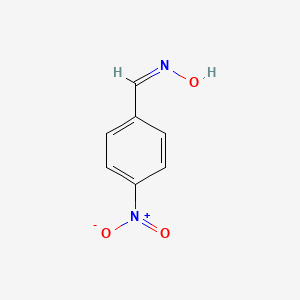
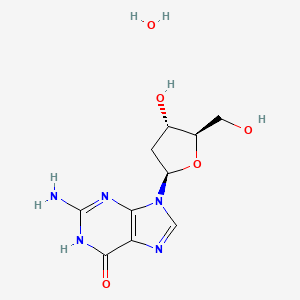
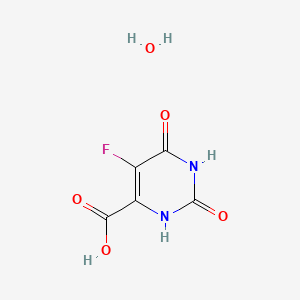
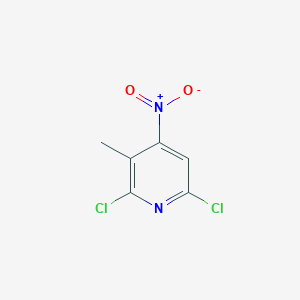
![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)
